molecular formula C16H21N3O2 B2506449 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one CAS No. 2034359-64-1

4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one

Cat. No. B2506449
CAS RN: 2034359-64-1
M. Wt: 287.363
InChI Key: ROVKMLRNRCEOAM-UHFFFAOYSA-N
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Description

The compound "4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one" is a structurally complex molecule that is part of a broader class of compounds known as azetidin-2-ones or beta-lactams. These compounds are of significant interest due to their biological activities and potential therapeutic applications. The azetidin-2-one core is a feature in many pharmacologically active compounds, and when combined with a piperazine moiety, it can exhibit a range of biological activities, including anti-cancer properties .

Synthesis Analysis

The asymmetric synthesis of azetidin-2-ones, such as the one , has been explored in the literature. A high-yielding method has been developed for the synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which serve as precursors for various enantiomerically enriched bicyclic azetidin-2-ones. These include piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives. The synthesis involves the hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which is an efficient method for preparing 2-substituted piperazines .

Molecular Structure Analysis

The molecular structure of "this compound" includes a beta-lactam ring annulated with a piperazine ring. The presence of the m-tolyl group suggests potential steric and electronic effects that could influence the molecule's reactivity and interaction with biological targets. The beta-lactam core is a key structural motif in many antibiotic agents, and its interaction with enzymes involved in bacterial cell wall synthesis is well-documented. The piperazine ring is a versatile moiety that is known to interact with various receptors and enzymes, potentially enhancing the biological activity of the compound .

Chemical Reactions Analysis

The beta-lactam ring is known for its reactivity due to the strain in the four-membered ring and the presence of an amide bond. This reactivity can be harnessed in various chemical reactions, including ring-opening reactions that are often a key step in the mode of action of beta-lactam antibiotics. The piperazine ring can undergo nucleophilic substitution reactions, which can be utilized to modify the structure and potentially alter the pharmacological properties of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer that the compound's solubility, stability, and reactivity would be influenced by the functional groups present. The beta-lactam and piperazine rings may confer a degree of polarity to the molecule, affecting its solubility in various solvents. The presence of aromatic and acetyl groups can also influence the compound's lipophilicity, which is an important factor in drug absorption and distribution .

Scientific Research Applications

Asymmetric Synthesis and Transformation

  • Chiral piperazine and 1,4-diazepane annulated β-lactams, prepared from azetidin-2-ones, were transformed into novel methyl alkoxypiperazines and diazepanes, indicating potential routes for the synthesis of structurally complex derivatives for biological evaluation (Dekeukeleire et al., 2012).

Antibacterial Efficacy

  • Novel sulphur-containing derivatives synthesized from piperazine showed antibacterial activities, highlighting the potential of piperazine derivatives in developing new antibacterial agents (Patel & Mistry, 2004).

Herbicidal Activity and Plant Growth Regulation

  • Piperazine derivatives evaluated as potential herbicides and plant growth regulators demonstrated significant activity, suggesting applications in agriculture and plant science (Stoilkova et al., 2014).

Synthesis of Piperazine Derivatives

  • The synthesis and pharmacological evaluation of piperazine derivatives, including their anti-inflammatory and antiemetic properties, indicate their potential utility in medicinal chemistry (Mattioda et al., 1975).

Anticancer Activities

  • A study on piperazine clubbed with 2-azetidinone derivatives showed suppression of proliferation and induction of apoptosis in human cervical cancer HeLa cells, emphasizing the potential of such compounds in cancer therapy (Khanam et al., 2018).

Future Directions

The future directions for research on “4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one” and similar compounds could involve further exploration of their biological and pharmacological activity, as well as their therapeutic properties . This could lead to the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

properties

IUPAC Name

4-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-3-2-4-13(7-12)8-16(21)19-9-14(10-19)18-6-5-17-15(20)11-18/h2-4,7,14H,5-6,8-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVKMLRNRCEOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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